![molecular formula C13H13ClN2O3S B4880445 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide](/img/structure/B4880445.png)
5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of Janus kinase 3 (JAK3), an enzyme that plays a critical role in the immune system.
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound acts as an inhibitor of human carbonic anhydrase B . It binds to the active site of the enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the balance of carbon dioxide and bicarbonate in the body, which can have various downstream effects.
Result of Action
The inhibition of carbonic anhydrase B by 5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can lead to a variety of molecular and cellular effects. These may include changes in intracellular pH, disruption of ion transport processes, and alterations in cellular growth and proliferation. The specific effects can vary depending on the tissue or organ system involved .
Advantages and Limitations for Lab Experiments
5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for JAK3 inhibition. However, the compound has some limitations, such as its poor solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the study of 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide. One area of research is the development of more potent and selective JAK3 inhibitors that can be used for the treatment of autoimmune diseases. Another area of research is the investigation of the potential role of 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide in the treatment of cancer, as JAK3 has been implicated in the development and progression of several types of cancer. Finally, the development of new formulations and delivery methods for 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide may improve its efficacy and tolerability in clinical settings.
Synthesis Methods
5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methyl-2-pyridinylamine in the presence of a base to yield the corresponding sulfonamide. The resulting compound is then chlorinated with thionyl chloride to obtain 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide.
Scientific Research Applications
5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has been shown to be a potent inhibitor of JAK3, which is involved in the signaling pathways of several cytokines that play a critical role in the immune system. By inhibiting JAK3, 5-chloro-2-methoxy-N-(4-methyl-2-pyridinyl)benzenesulfonamide can reduce inflammation and prevent tissue damage in these diseases.
properties
IUPAC Name |
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-9-5-6-15-13(7-9)16-20(17,18)12-8-10(14)3-4-11(12)19-2/h3-8H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQWJFFTCHTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide |
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